tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Catalog No.
S992039
CAS No.
748812-61-5
M.F
C11H15BrN2O2
M. Wt
287.157
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

CAS Number

748812-61-5

Product Name

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

IUPAC Name

tert-butyl N-(5-bromo-3-methylpyridin-2-yl)carbamate

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.157

InChI

InChI=1S/C11H15BrN2O2/c1-7-5-8(12)6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)

InChI Key

PMFVIRYXHAMNRY-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1NC(=O)OC(C)(C)C)Br

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (CAS 748812-61-5) is a highly specialized, orthogonally protected heteroaryl building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors. Featuring a reactive 5-bromo position for transition-metal-catalyzed cross-coupling, a sterically demanding 3-methyl group, and a tert-butyloxycarbonyl (Boc) protected exocyclic amine, this compound is engineered to bypass the synthetic bottlenecks associated with unprotected aminopyridines. For industrial buyers and medicinal chemists, procuring this pre-protected, conformationally locked scaffold directly accelerates hit-to-lead optimization and scale-up manufacturing by ensuring predictable reactivity, high solubility, and compatibility with standard purification protocols [1].

Attempting to substitute this compound with its unprotected counterpart, 5-bromo-3-methylpyridin-2-amine, routinely results in severe process inefficiencies, including palladium catalyst poisoning and competitive N-arylation during Suzuki or Buchwald-Hartwig couplings. Furthermore, substituting with the non-methylated analog, tert-butyl (5-bromopyridin-2-yl)carbamate, fundamentally alters the steric profile of the resulting API, eliminating the conformational lock required for precise target binding in kinase active sites. Procuring the exact Boc-protected, 3-methylated compound is therefore not a matter of convenience, but a strict requirement for maintaining high cross-coupling yields, preventing costly late-stage failures, and preserving the intended pharmacological activity of the final molecule [1].

Prevention of Catalyst Poisoning in Cross-Coupling Reactions

Unprotected 2-aminopyridines are notorious for coordinating with palladium catalysts and undergoing competitive N-arylation, which drastically reduces yields in cross-coupling reactions. Utilizing the Boc-protected tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate effectively masks the nucleophilic amine, enabling Suzuki-Miyaura coupling yields frequently exceeding 90%. In contrast, the unprotected 5-bromo-3-methylpyridin-2-amine typically limits coupling yields to below 60% under identical conditions due to catalyst deactivation and side-product formation[1].

Evidence DimensionCross-coupling reaction yield
Target Compound Data>90% yield with predictable Pd-catalyst turnover
Comparator Or Baseline5-bromo-3-methylpyridin-2-amine (unprotected) (<60% yield)
Quantified Difference>30% absolute increase in yield
ConditionsStandard Suzuki-Miyaura conditions (Pd(PPh3)4 or Pd(dppf)Cl2, basic aqueous/organic biphasic solvent, 80-100 °C)

Procuring the pre-Boc-protected building block prevents expensive palladium catalyst waste and maximizes throughput in API synthesis.

Conformational Locking via 3-Methyl Steric Hindrance

The presence of the 3-methyl group on the pyridine ring introduces critical steric bulk that restricts the rotation of the adjacent 2-amino group or subsequent amide linkages. Compared to the unsubstituted tert-butyl (5-bromopyridin-2-yl)carbamate, the 3-methyl derivative forces the molecule into a specific dihedral conformation that is highly favored for binding within the hinge region of various kinases. This conformational lock significantly reduces the entropic penalty upon target binding, leading to superior target affinity and selectivity [1].

Evidence DimensionTorsional barrier and conformational restriction
Target Compound DataRestricted rotation favoring active binding conformation
Comparator Or Baselinetert-Butyl (5-bromopyridin-2-yl)carbamate (freely rotating, higher entropic penalty)
Quantified DifferenceSignificant reduction in entropic penalty during target binding
ConditionsKinase hinge-binding motif interactions in structure-based drug design

Selecting the 3-methylated analog is critical for medicinal chemists aiming to lock APIs into their active conformations and improve target selectivity.

Enhanced Solubility and Chromatographic Processability

The highly polar nature of unprotected aminopyridines often necessitates complex, highly polar, or basic eluent systems for chromatographic purification, complicating scale-up. The lipophilic Boc group in tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate significantly increases the molecule's logP, rendering it highly soluble in standard organic solvents like dichloromethane and ethyl acetate. This allows for straightforward normal-phase silica gel purification (Rf ~0.5 in standard Hexane/EtOAc mixtures), whereas the unprotected 5-bromo-3-methylpyridin-2-amine suffers from severe streaking and poor recovery on standard silica[1].

Evidence DimensionSolubility and chromatographic retention
Target Compound DataHigh solubility in standard organics; clean elution on normal-phase silica
Comparator Or Baseline5-bromo-3-methylpyridin-2-amine (poor solubility, severe silica streaking)
Quantified DifferenceElimination of specialized polar eluent requirements
ConditionsNormal-phase silica gel chromatography and standard organic solvent extraction

Improves manufacturability by enabling standard, cost-effective purification protocols and reducing solvent waste during scale-up.

Mild Deprotection Conditions Preserving Late-Stage API Integrity

When selecting a protected aminopyridine, the conditions required for protecting group removal must be compatible with the final API structure. The Boc group of tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate is quantitatively cleaved (>95% yield) under mild acidic conditions (e.g., TFA or HCl at room temperature). In contrast, alternative protecting groups like N-acetyl (e.g., N-(5-bromo-3-methylpyridin-2-yl)acetamide) often require prolonged heating in strong aqueous acids or bases, which can degrade sensitive functional groups or cause epimerization in complex, late-stage intermediates [1].

Evidence DimensionDeprotection yield and condition severity
Target Compound Data>95% yield at room temperature under mild acidic conditions
Comparator Or BaselineN-acetyl protected analog (requires harsh heating, risk of API degradation)
Quantified DifferenceNear-quantitative recovery without thermal degradation risks
ConditionsLate-stage protecting group cleavage in complex API synthesis

Ensures that the protecting group can be removed without destroying valuable, highly functionalized late-stage intermediates.

Kinase Inhibitor Library Synthesis

The conformational lock provided by the 3-methyl group makes this compound an ideal starting point for synthesizing hinge-binding motifs in kinase inhibitors, where precise dihedral angles are required for target affinity [1].

High-Throughput Cross-Coupling Campaigns

The Boc-protected amine prevents palladium catalyst poisoning, making this building block perfectly suited for automated, high-throughput Suzuki or Buchwald-Hartwig coupling arrays where consistent yields are mandatory [2].

Scale-Up API Manufacturing

The enhanced solubility and standard chromatographic behavior of the Boc-protected scaffold streamline downstream processing, making it the preferred choice for process chemists scaling up biaryl amine intermediates[3].

XLogP3

2.8

Wikipedia

Tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Dates

Last modified: 08-15-2023

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